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Compound of Interest

Compound Name: 2-(3-Bromophenoxymethyl)oxirane

Cat. No.: B2632152 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 2-(3-Bromophenoxymethyl)oxirane. Due to the limited availability of published

experimental spectra for this specific molecule, this guide presents a predicted spectroscopic

profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR)

spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds.

This information is intended to serve as a reference for researchers involved in the synthesis,

characterization, and application of this and related molecules.

Predicted Spectroscopic Data
The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR,

characteristic absorption bands for IR spectroscopy, and the expected molecular ion peak for

mass spectrometry. These predictions are derived from the analysis of the compound's

structural features and comparison with spectral data of similar molecules, such as 2-((2-

bromo-4-chlorophenoxy)methyl)oxirane and 1,2-epoxy-3-phenoxypropane.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-2' ~7.20 t ~8.0

H-4' ~7.15 d ~8.0

H-5' ~7.35 t ~8.0

H-6' ~7.05 d ~8.0

-OCH₂- (A) ~4.20 dd
J_gem ≈ 11.0, J_vic ≈

3.0

-OCH₂- (B) ~3.95 dd
J_gem ≈ 11.0, J_vic ≈

6.0

-CH- (oxirane) ~3.35 m -

-CH₂- (oxirane, A) ~2.90 dd
J_gem ≈ 5.0, J_vic ≈

4.5

-CH₂- (oxirane, B) ~2.75 dd
J_gem ≈ 5.0, J_vic ≈

2.5

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Carbon Predicted Chemical Shift (δ, ppm)

C-1' ~158.0

C-2' ~115.0

C-3' ~122.5 (C-Br)

C-4' ~123.0

C-5' ~130.5

C-6' ~113.0

-OCH₂- ~69.0

-CH- (oxirane) ~50.0

-CH₂- (oxirane) ~44.5

Table 3: Predicted IR Spectroscopic Data

Functional Group
Predicted Absorption
Range (cm⁻¹)

Description

C-H (aromatic) 3100-3000 Stretching

C-H (aliphatic) 3000-2850 Stretching

C=C (aromatic) 1600-1475 Stretching

C-O-C (ether) 1250-1000
Asymmetric and symmetric

stretching

Oxirane Ring ~1250, ~950-810, ~880-750
Ring stretching (breathing)

modes

C-Br 600-500 Stretching

Table 4: Predicted Mass Spectrometry Data
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Parameter Predicted Value

Molecular Formula C₉H₉BrO₂

Molecular Weight 229.07 g/mol

[M]⁺ (⁷⁹Br) m/z 228

[M]⁺ (⁸¹Br) m/z 230

Isotopic Pattern Characteristic 1:1 ratio for bromine isotopes

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may need to be optimized based on the instrumentation

and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2-(3-
Bromophenoxymethyl)oxirane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-

d₆).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.
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Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation

delay of 2-10 seconds.

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate, and allow

the solvent to evaporate.

ATR (Attenuated Total Reflectance): Place a drop of the sample directly on the ATR

crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Collect a background spectrum of the empty sample holder or pure solvent.

Ratio the sample spectrum against the background to obtain the absorbance or

transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or through a gas chromatograph (GC-MS).

Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or

electrospray ionization (ESI).

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions

based on their mass-to-charge ratio (m/z).
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Data Acquisition: Record the mass spectrum, showing the relative abundance of each ion.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic

characterization of 2-(3-Bromophenoxymethyl)oxirane.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Synthesis of 2-(3-Bromophenoxymethyl)oxirane

Purification

NMR Spectroscopy
(1H, 13C) IR Spectroscopy Mass Spectrometry
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Comprehensive Report

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 2-(3-
Bromophenoxymethyl)oxirane.
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Available at: [https://www.benchchem.com/product/b2632152#spectroscopic-data-nmr-ir-ms-
of-2-3-bromophenoxymethyl-oxirane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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